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Introduction to CD33 Splicing

CD33 (Siglec-3) is a transmembrane receptor primarily expressed on myeloid lineage cells,
including microglia in the brain.[1][2] It has emerged as a significant therapeutic target due to
its association with diseases like Acute Myeloid Leukemia (AML) and its genetic linkage to late-
onset Alzheimer's Disease (AD).[1][2][3] The function of CD33 is critically regulated by
alternative splicing of its pre-mRNA. A key splicing event involves the inclusion or exclusion of
exon 2, which encodes the V-set immunoglobulin (1g)-like domain responsible for binding sialic
acid.[1][4]

The full-length isoform (CD33M) containing exon 2 is associated with inhibitory signaling that
can suppress immune cell functions, such as microglial phagocytosis of amyloid-beta plaques
in AD.[5][6] Conversely, a shorter isoform that skips exon 2 (CD33AE?2) lacks this domain and
is considered protective against AD.[4][7] Therefore, promoting the skipping of exon 2 is a
promising therapeutic strategy.[2][5] This document provides detailed application notes and
protocols for robust in vitro models designed to study CD33 splicing and screen for its
modulators.

Application Note 1: High-Throughput Screening
(HTS) for CD33 Splicing Modulators Using a Cell-
Based Reporter Assay
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This application note describes a cell-based, gain-of-signal reporter assay for identifying small
molecules that modulate the alternative splicing of CD33 exon 2. The model utilizes a human
cell line engineered to express a reporter gene only when exon 2 is excluded from the final
MRNA transcript.

Principle: The assay is built on the K562 human myeloid cell line.[1][2] Using CRISPR/Cas9
genome editing, the endogenous CD33 locus is modified. Stop codons are inserted near the
end of exon 2, and a bicistronic nanoluciferase (NanoLuc) reporter gene is integrated into exon
3.[2] When exon 2 is included in the mature mRNA, translation terminates at the engineered
stop codons, and no luciferase is produced. However, when exon 2 is skipped, the translational
machinery bypasses the stop codons, resulting in the expression of NanoLuc. The
luminescence signal is therefore directly proportional to the extent of exon 2 skipping.[2]

Applications:

e Primary high-throughput screening (HTS) of large compound libraries to identify novel CD33
splicing modulators.[1][2]

e Secondary screening and dose-response analysis to determine the potency (EC50) of hit
compounds.

 Structure-activity relationship (SAR) studies to optimize lead compounds.

Experimental Workflow: HTS for Splicing Modulators
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Caption: Workflow for a high-throughput screen using the CD33 splicing reporter assay.
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Protocol: K562-CD33 Reporter Assay

1. Cell Maintenance:

e Culture K562-CD33-NanoLuc reporter cells in RPMI-1640 medium supplemented with 10%
Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

» Maintain cells in a humidified incubator at 37°C with 5% CO?2.

e Subculture cells every 2-3 days to maintain logarithmic growth.

2. Compound Plating and Cell Seeding:

e Using an acoustic dispenser, transfer test compounds (typically 20-50 nL) from the library
plates to 384-well white, solid-bottom assay plates. Include appropriate controls (e.g., DMSO
for negative control, a known splicing modulator for positive control).

o Harvest K562 cells, determine cell density and viability using a cell counter.

 Dilute cells to a final density of 50,000 cells/mL in the culture medium.

o Dispense 40 pL of the cell suspension into each well of the 384-well plates containing the
compounds (final cell count: 2,000 cells/well).

3. Incubation:
o Seal the plates and incubate for 24 to 48 hours at 37°C in a 5% CO2 incubator.
4. Luminescence Reading:

o Equilibrate the plates to room temperature for 15 minutes.

e Add 25 pL of a Nano-Glo® Luciferase Assay reagent to each well.

¢ Incubate for 5 minutes at room temperature to allow for signal stabilization.
e Measure luminescence using a plate reader (e.g., EnVision or PHERAstar).

5. Data Analysis:

» Normalize the data to controls on each plate.

o Calculate the Z'-factor to assess assay quality.

« |dentify primary hits as compounds that produce a signal greater than three standard
deviations above the mean of the negative controls.[1]

o For dose-response curves, plot normalized luminescence against compound concentration
and fit to a four-parameter logistic equation to determine EC50 values.
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Data Presentation: Small-Molecule Modulators of CD33
Splicing

The following table summarizes data for representative compounds identified through a high-
throughput screen that enhance CD33 exon 2 skipping.[1][2]

L. K562 THP-1 CD33
CD33 Splicing . .
Compound ID Counterscreen Protein Reduction
EC50 (pM)
EC50 (pM) EC50 (pM)
1 7.8 >10 2.0
2 2.2 >10 Not Reported
3 2.0 >10 Not Reported
4 1.3 >10 Not Reported
7 0.94 >10 Not Reported
8 0.82 >10 Not Reported
9 0.65 >10 Not Reported
10 0.53 >10 Not Reported

Data sourced from ACS Med. Chem. Lett. 2022, 13, 2, 258-266.[1][2]

Application Note 2: Mechanistic Studies Using Cell-
Free In Vitro Splicing Assays

This application note details the use of a classical cell-free system to study the biochemical
mechanisms of CD33 pre-mRNA splicing. This approach provides a controlled environment to
dissect the roles of specific RNA sequences (cis-elements) and protein factors (trans-factors).

Principle: The assay combines two key components: a splicing-competent nuclear extract and
a synthetic, radiolabeled pre-mRNA substrate.[8] The nuclear extract, typically prepared from
HelLa cells, contains all the necessary spliceosomal components and regulatory factors.[8][9] A
minigene construct containing CD33 exon 1, intron 1, and exon 2 (or other relevant regions) is
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transcribed in vitro in the presence of radiolabeled nucleotides (e.g., [a-32P]JUTP).[10] When the
radiolabeled pre-mRNA is incubated with the nuclear extract, splicing occurs. The resulting
products—pre-mRNA, splicing intermediates (lariat-exon 2, free exon 1), and the final spliced
MRNA—are separated by denaturing polyacrylamide gel electrophoresis (PAGE) and
visualized by autoradiography.[8][11]

Applications:

Investigating the fundamental mechanism of CD33 splicing.

« ldentifying cis-acting regulatory sequences (splicing enhancers or silencers) within CD33
exons and introns.[9]

o Determining the effect of specific RNA-binding proteins (RBPs) on splicing by depleting or
adding them to the nuclear extract.[11]

o Testing the direct effect of small molecules on the spliceosome machinery.

Experimental Workflow: Cell-Free Splicing Assay
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Caption: General workflow for a cell-free in vitro splicing assay.

Protocol: In Vitro Splicing of CD33 pre-mRNA
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. Preparation of Radiolabeled CD33 pre-mRNA:

Linearize a plasmid DNA template containing the CD33 minigene (e.g., Exonl-Intronl-
Exon2) downstream of a T7 promoter.

Perform in vitro transcription using T7 RNA polymerase in the presence of [a-32P]JUTP, along
with unlabeled ATP, CTP, and GTP.

Purify the resulting radiolabeled pre-mRNA using a spin column or gel electrophoresis.
Resuspend in RNase-free water.

. Splicing Reaction Setup:

On ice, prepare a master mix for the desired number of reactions. For a final volume of 25 pL
per reaction, the final concentrations should be approximately:

40-50% (v/v) HelLa Nuclear Extract

1 mMATP

20 mM Creatine Phosphate

3.2 mM Mg(OACc)2[8][10]

72.5 mM KOACc[10]

12 mM HEPES, pH 7.9

~0.1 nM (~20,000 cpm) radiolabeled CD33 pre-mRNA

10 units RNase inhibitor

Aliquot the master mix into reaction tubes. Add any specific factors to be tested (e.g.,
recombinant RBPs, small molecules).

. Splicing Reaction and Termination:

Incubate the reaction tubes at 30°C.[10] For a time-course experiment, remove tubes at
various time points (e.g., 0, 30, 60, 90, 120 minutes) and place them on dry ice to stop the
reaction.[8]

To each stopped reaction, add 175 pL of Proteinase K mix (e.g., 20 mM Tris-HCI, 2% SDS,
200 mM NacCl, 0.25 mg/mL Proteinase K).[11]

Incubate at 37°C for 20-30 minutes to digest proteins.[11]

. RNA Purification and Analysis:

Extract RNA using an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1).[8]
Precipitate the RNA from the aqueous phase by adding 2.5 volumes of 100% ice-cold
ethanol and a co-precipitant like glycogen.
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o Centrifuge at high speed, wash the pellet with 70% ethanol, and air-dry.

» Resuspend the RNA pellet in formamide loading dye (e.g., 90% formamide, 0.1%
bromophenol blue).[9]

o Denature samples by heating at 95°C for 3 minutes.[11]

e Load samples onto a 6% denaturing polyacrylamide-urea gel and run at a constant power
until the dye front reaches the bottom.[8][11]

» Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled
RNA species.

Application Note 3: Validation of Splicing
Modulation in Endogenous Cell Models

Hits identified from primary screens must be validated to confirm their effect on endogenous
CD33 splicing and to understand the functional consequences in a more physiologically
relevant context.

Principle: This involves treating myeloid cell lines that endogenously express CD33, such as
THP-1 (monocytic), MOLM-14, or U937 (AML cell lines), with the compound of interest.[12][13]
Following treatment, changes in CD33 splicing are quantified at the RNA level using RT-gPCR
or targeted RNA-sequencing. Concurrently, alterations in CD33 protein isoforms are measured
at the cell surface using flow cytometry with domain-specific antibodies.

Applications:
o Confirming that a compound modulates splicing of the endogenous CD33 transcript.

e Quantifying the dose-dependent effect of a compound on the ratio of CD33M to CD33AE2
MRNA.

o Determining if RNA-level changes translate to a reduction in the full-length CD33 protein on
the cell surface.[2]

o Assessing downstream functional outcomes, such as changes in cell signaling or phagocytic
capacity.
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Caption: Pathway from pharmacological modulation of splicing to cellular function.

Protocol: Validation in THP-1 Cells

1. Cell Culture and Treatment:

e Culture THP-1 cells in RPMI-1640 with 10% FBS and 0.05 mM 2-mercaptoethanol.

o (Optional) Differentiate THP-1 monocytes into macrophage-like cells by treating with 50-100
ng/mL of Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.

o Seed cells in 6-well plates and treat with the test compound at various concentrations (e.qg.,
0.1 to 30 uM) or with DMSO as a vehicle control.

e Incubate for 24-72 hours.

2. RNA Analysis (Targeted RNA-Seq or RT-gPCR):

» Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Kit).

e Synthesize cDNA using a reverse transcriptase Kkit.

o For RT-gPCR: Design primers specific to the exonl-exon3 junction (for CD33AE2) and the
exonl-exon2 junction (for total CD33 containing exon 2). Perform gPCR and calculate the
relative abundance of the AE2 isoform.

» For Targeted RNA-Seq: Amplify the CD33 transcript region spanning exons 1 to 4 using
PCR.[1] Prepare sequencing libraries and perform high-throughput sequencing.

e Analyze sequencing data by counting reads corresponding to the exon 1-3 junction
(skipping) versus reads for exon 1-2 and exon 2-3 junctions (inclusion).

e Calculate the "Percent Spliced In" (PSI) or the percentage of exon 2 skipping.[1]

3. Protein Analysis (Flow Cytometry):

» Harvest treated cells and wash with ice-cold FACS buffer (PBS with 2% FBS).

 Aliquot ~250,000 cells per tube.

 Incubate cells with a fluorescently-conjugated anti-CD33 antibody that recognizes the V-set
domain (encoded by exon 2) for 30 minutes on ice in the dark.

e Wash cells twice with FACS buffer.

o (Optional) Add a viability dye like DAPI or Propidium lodide to exclude dead cells.

e Analyze the cells on a flow cytometer, gating on the live cell population.

e Quantify the median fluorescence intensity (MFI) of the CD33 signal. A decrease in MFI
indicates a reduction in full-length CD33 protein on the cell surface.[2]
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Data Presentation: Common Cell Lines for CD33
Research

. CD33 Expression
Cell Line Cell Type Notes
Level

Often used for
K562 Erythroleukemia Low / Variable engineered reporter

systems.[1][2]

Differentiates into
macrophages with

THP-1 Monocytic Leukemia High PMA,; good for
functional studies.[12]
[14]

Another common
) ] ) model for myeloid

U937 Monocytic Leukemia High ) o
differentiation and

function.[12]

Expresses high levels

MOLM-14 AML High
of CD33.[12][14]

Biphenotypic B-
MV4;11 AML High myeloid leukemia cell
line.[12]

Immature myeloid cell
line.[7][13]

KG-1a AML Moderate

Endogenously
expresses CD33.[7]

OCI-AML3 AML Moderate

Used for minigene
overexpression and
HEK293T Embryonic Kidney None basic splicing

mechanism studies.[6]

[7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Discovery of Small-Molecule CD33 Pre-mRNA Splicing Modulators - PMC
[pmc.ncbi.nlm.nih.gov]

2. pubs.acs.org [pubs.acs.org]

3. ldentification of a Robust Antibody Modulator of CD33 in In Vitro Models
[dash.harvard.edu]

4. CD33 Alzheimer's Risk-Altering Polymorphism, CD33 Expression, and Exon 2 Splicing -
PMC [pmc.ncbi.nim.nih.gov]

5. curealz.org [curealz.org]
6. mdpi.com [mdpi.com]

7. Expression and functional characterization of CD33 transcript variants in human acute
myeloid leukemia - PMC [pmc.ncbi.nim.nih.gov]

8. Preparation of Splicing Competent Nuclear Extract from Mammalian Cells and In Vitro
Pre-mRNA Splicing Assay - PMC [pmc.ncbi.nlm.nih.gov]

9. researchgate.net [researchgate.net]

10. In Vitro Assay of Pre-mRNA Splicing in Mammalian Nuclear Extract - PMC
[pmc.ncbi.nlm.nih.gov]

11. Development of an in vitro pre-mRNA splicing assay using plant nuclear extract - PMC
[pmc.ncbi.nlm.nih.gov]

12. Systematic preclinical evaluation of CD33-directed chimeric antigen receptor T cell
immunotherapy for acute myeloid leukemia defines optimized construct design - PMC
[pmc.ncbi.nlm.nih.gov]

13. Choosing the Right Cell Line for Acute Myeloid Leukemia (AML) Research - PMC
[pmc.ncbi.nlm.nih.gov]

14. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Application Notes and Protocols for In Vitro Models of
CD33 Splicing]. BenchChem, [2025]. [Online PDF]. Available at:

© 2025 BenchChem. All rights reserved. 13/14 Tech Support


https://www.benchchem.com/product/b10861398?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC8762744/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8762744/
https://pubs.acs.org/doi/10.1021/acsmedchemlett.1c00396
https://dash.harvard.edu/entities/publication/8053cb11-c916-4ab0-8b04-c974b97c8351
https://dash.harvard.edu/entities/publication/8053cb11-c916-4ab0-8b04-c974b97c8351
https://pmc.ncbi.nlm.nih.gov/articles/PMC3742922/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3742922/
https://curealz.org/research/drug-discovery/drug-screening-projects/identification-and-development-of-cd33-inhibitors-and-pre-rna-splicing-modulators/
https://www.mdpi.com/2073-4409/12/4/602
https://pmc.ncbi.nlm.nih.gov/articles/PMC5190023/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5190023/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5972008/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5972008/
https://www.researchgate.net/profile/Akila-Mayeda/publication/278314419_In_Vitro_Splicing_Assays/links/59fabcd6458515d20c7d871a/In-Vitro-Splicing-Assays.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4688300/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4688300/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5757305/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5757305/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8449984/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8449984/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8449984/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10049680/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10049680/
https://www.researchgate.net/figure/CD33-expression-on-AML-cell-lines-A-Mean-fluorescent-intensity-and-B-percent_fig1_354136508
https://www.benchchem.com/product/b10861398#in-vitro-models-for-studying-cd33-splicing
https://www.benchchem.com/product/b10861398#in-vitro-models-for-studying-cd33-splicing
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10861398?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

[https://www.benchchem.com/product/b10861398#in-vitro-models-for-studying-cd33-splicing]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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